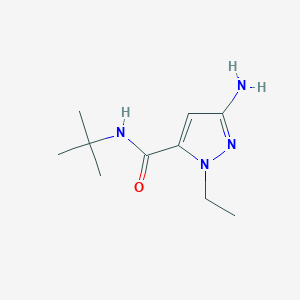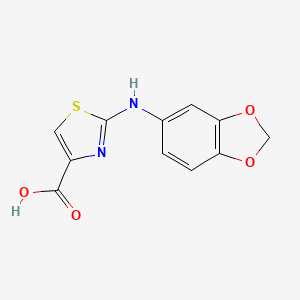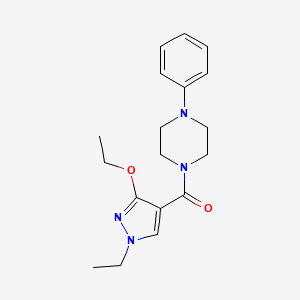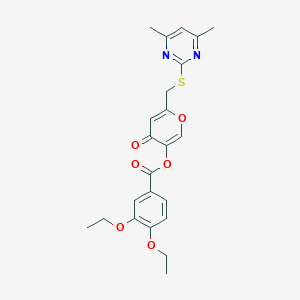![molecular formula C8H12O4S B2665578 2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2580238-00-0](/img/structure/B2665578.png)
2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.24. This compound is part of the bicyclo[1.1.1]pentane (BCP) family, which has gained significant attention in medicinal chemistry due to its role as bio-isosteres . BCP has been successfully used as a para-disubstituted benzene replacement, making it a highly valuable pharmacophore .
Synthesis Analysis
The synthesis of BCP compounds, including “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid”, involves a single-step transition-metal-free multi-component approach . Radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation . This method allows for the preparation of a wide array of alkyl-, aryl-, and alkenyl-functionalized BCP boronates .Molecular Structure Analysis
The molecular structure of “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a methylsulfonyl group and an acetic acid group attached . The bicyclo[1.1.1]pentane core is a strained bicyclic substructure, which is increasingly relevant in medicinal chemistry discovery research .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” and similar BCP compounds typically involve the formation of BCP radicals through the addition of radicals derived from carboxylic acids and organo-halides onto [1.1.1]propellane . These BCP radicals can then engage in polarity-matched borylation . Various photoredox transformations forging C–C and C–N bonds have also been demonstrated .科学的研究の応用
Radical-Mediated Sulfonyl Modifications
Researchers have developed efficient preparation methods for sulfonyl alkynyl/allyl/cyano-substituted bicyclo[1.1.1]pentane (BCP) derivatives through novel radical-mediated difunctionalization of propellane. These processes feature broad functional group tolerance, high product diversity, and excellent atom economy, highlighting their potential in medicinal chemistry as bioisosteres for aryl, internal alkynes, and tert-butyl groups (Wu et al., 2021).
Hydrosulfonylation of Cyclopropylidenepropenones
The tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates and acetic acid leads to the production of β- or γ-addition products with good to excellent yields. This method provides a new synthetic route with high selectivity, showcasing the versatility of sulfonate incorporation in organic synthesis (Miao et al., 2016).
Catalysis with Sulfonic Acid Functionalized Salts
Ionic liquid-based catalytic systems, such as 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, have been shown to efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. This process utilizes atmospheric air as a green oxidant, demonstrating the potential for environmentally friendly synthesis of benzimidazole derivatives (Khazaei et al., 2011).
Synthesis of Aroma Precursors
The synthesis of low molecular weight sulfonic acids, potential precursors to important wine aroma thiols, demonstrates the application of sulfonic acid derivatives in flavor and fragrance chemistry. This research offers insights into the generation of key aroma compounds from sulfonic acid precursors (Duhamel et al., 2015).
Selenoether and Thioether Functionalized BCPs
An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been reported. This synthesis method is noteworthy for its good yields, mild conditions, and relevance to medicinal chemistry applications (Wu et al., 2020).
将来の方向性
The future directions in the research and application of “2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid” and similar BCP compounds lie in their potential use as bioisosteres in medicinal chemistry . The use of BCP as a para-disubstituted benzene replacement can help improve the physicochemical properties of drug candidates, potentially leading to the development of more effective and safer drugs .
特性
IUPAC Name |
2-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c1-13(11,12)8-3-7(4-8,5-8)2-6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICOHTYTJWOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)
methanone](/img/structure/B2665510.png)
![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)
![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)


![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)